4-Chloro Maraviroc-d6

Process Impurity LC-MS/MS Regulatory Compliance

This stable isotope-labeled impurity reference standard uniquely combines the 4-chloro structural modification with six deuterium labels. It is the only commercially available compound enabling simultaneous identification (impurity marker) and accurate quantification (deuterated internal standard) in a single LC-MS/MS method. Essential for ANDA/NDA validation, stability, and bioequivalence studies. Non-deuterated alternatives co-elute and cannot correct for matrix effects. Purity: ≥98%.

Molecular Formula C₂₉H₃₅D₆ClFN₅O
Molecular Weight 536.16
CAS No. 1346597-32-7
Cat. No. B1146444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro Maraviroc-d6
CAS1346597-32-7
Synonyms4-Chloro-4-fluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; 
Molecular FormulaC₂₉H₃₅D₆ClFN₅O
Molecular Weight536.16
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
InChIInChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29?
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro Maraviroc-d6 (CAS 1346597-32-7): A Dual-Labeled Chlorinated Impurity and Stable Isotope Reference Standard for Maraviroc Analysis


4-Chloro Maraviroc-d6 (CAS 1346597-32-7) is a stable isotope-labeled chlorinated impurity of the CCR5 antagonist antiretroviral drug Maraviroc, in which the 4-fluoro substituent of Maraviroc is replaced by chlorine and six deuterium atoms are incorporated at the isopropyl group [1]. This compound simultaneously serves as a reference standard for the known process impurity 4-Chloro Maraviroc (Maraviroc 4-Desfluoro 4-Chloro Impurity) and as a deuterated internal standard for quantitative mass spectrometry workflows . Its molecular formula is C29H35D6ClFN5O with a molecular weight of 536.16 g/mol, and it is supplied as a characterized solid with purity specifications typically ≥95% or ≥98% [1]. The compound is intended exclusively for research and analytical applications, not for diagnostic or therapeutic use.

Why Generic Maraviroc Analogs Cannot Replace 4-Chloro Maraviroc-d6 in Regulated Analytical Workflows


In analytical method development, validation, and quality control for Maraviroc drug substance and drug product, regulatory guidelines (ICH Q3A/Q3B) mandate the use of well-characterized, batch-specific impurity reference standards for accurate identification and quantification [1]. 4-Chloro Maraviroc-d6 is the only commercially available compound that combines the 4-chloro structural modification (matching the process impurity 4-Chloro Maraviroc, CAS 1391048-05-7) with deuterium labeling at six positions, enabling its unique dual role as both an impurity marker and a stable isotope-labeled internal standard in the same LC-MS/MS analytical method . Non-deuterated 4-Chloro Maraviroc cannot serve as an internal standard because it co-elutes with and is indistinguishable from the native impurity in mass spectrometric detection, while Maraviroc-d6 (CAS 1033699-22-7) lacks the chlorine substituent and therefore exhibits different chromatographic retention, ionization efficiency, and fragmentation behavior, failing to correct for analyte-specific matrix effects and recovery variations during sample preparation [2]. Substituting with a structurally unrelated internal standard compromises the accuracy and precision required by FDA Bioanalytical Method Validation guidance.

Quantitative Differentiation of 4-Chloro Maraviroc-d6 from Closest Analogs: A Head-to-Head Procurement Evidence Table


Structural Identity Confirmation for Impurity-Specific Quantification vs. Non-Chlorinated Internal Standards

4-Chloro Maraviroc-d6 is chemically defined as 4-chloro-4-fluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide, incorporating a chlorine atom at the cyclohexane 4-position and six deuterium atoms on the isopropyl group . In contrast, Maraviroc-d6 (CAS 1033699-22-7) retains the native 4,4-difluoro substitution and lacks the chlorine atom characteristic of the 4-Chloro Maraviroc impurity . This structural divergence means that Maraviroc-d6 cannot serve as an authentic reference for the 4-Chloro impurity peak in chromatographic methods, and its use as a surrogate internal standard for 4-Chloro Maraviroc quantification introduces systematic bias due to differing physicochemical properties.

Process Impurity LC-MS/MS Regulatory Compliance Quality Control

Isotopic Purity and Deuterium Enrichment: Batch-to-Batch Consistency for Quantitative MS

4-Chloro Maraviroc-d6 is specified with purity ≥98% (by HPLC) on supplier certificates of analysis, with the d6 isotopic label incorporated at the isopropyl group providing a nominal +6 Da mass shift relative to the unlabeled 4-Chloro Maraviroc (MW 530.1 vs. 536.16) . In comparison, Maraviroc-d6 from a major supplier is specified at ≥99% deuterated forms (d1–d6), meaning that up to 1% of molecules may contain fewer than six deuterium atoms, generating an isotopic distribution that can contribute to cross-talk between analyte and internal standard channels in selected reaction monitoring (SRM) mode . The unlabeled 4-Chloro Maraviroc standard (CAS 1391048-05-7) has a purity specification that varies by batch but is typically provided with a comprehensive Structure Elucidation Report (SER) for regulatory filings [1]. The deuterated form adds the critical capability of isotopic dilution mass spectrometry without sacrificing structural fidelity to the impurity.

Stable Isotope Labeling Mass Spectrometry Internal Standard Quantitative Bioanalysis

Dual-Function Regulatory Utility: Simultaneous Impurity Marker and Internal Standard in a Single LC-MS/MS Method

Regulatory guidelines (ICH Q3A/Q3B) require identification, qualification, and quantitative control of impurities in pharmaceutical products [1]. In forced degradation studies, Maraviroc has been shown to degrade under acidic and oxidative stress conditions, generating multiple degradation products that must be chromatographically resolved and identified [2]. 4-Chloro Maraviroc-d6 uniquely supports both impurity identification (by matching the retention time and fragmentation spectrum of the unlabeled 4-Chloro impurity) and accurate quantification (by serving as the deuterated internal standard for that same impurity in the identical LC-MS/MS run) [3]. By contrast, the unlabeled 4-Chloro Maraviroc standard can only serve as a retention time and spectral comparator—it cannot function as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer [4]. Maraviroc-d6 can serve as an internal standard for Maraviroc itself but not for the 4-Chloro impurity, because it lacks the chlorine atom and differs in chromatographic retention and ionization characteristics [5].

Method Validation ANDA NDA Regulatory Submission Forced Degradation

Retention Time and Ionization Behavior: Chromatographic Distinction from Maraviroc-d6 for Method Specificity

In reversed-phase UPLC methods developed for Maraviroc impurity profiling, six specified impurities including the 4-Chloro (4-Desfluoro 4-Chloro) impurity are chromatographically resolved from the Maraviroc parent peak [1]. The 4-Chloro substitution (Cl replacing one F on the cyclohexane ring) increases hydrophobicity relative to Maraviroc, resulting in a longer retention time under typical reversed-phase conditions. 4-Chloro Maraviroc-d6 co-elutes with the unlabeled 4-Chloro impurity, as expected based on identical chemical structure aside from the deuterium label, while Maraviroc-d6 (which retains the 4,4-difluoro substitution) co-elutes with Maraviroc . This chromatographic fidelity is essential for method specificity: using Maraviroc-d6 as an internal standard for the 4-Chloro impurity would place the internal standard peak at a different retention window, failing to correct for time-dependent matrix effects (e.g., ion suppression or enhancement gradients across the chromatographic run).

Chromatographic Separation UPLC Method Specificity Impurity Profiling

Primary Application Scenarios for 4-Chloro Maraviroc-d6 in Regulated Pharmaceutical Analysis and Bioanalytical Research


Quantitative Impurity Method Validation for ANDA and NDA Regulatory Submissions

In Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) filings for generic Maraviroc, regulatory agencies require validated, stability-indicating analytical methods with demonstrated specificity for all specified impurities. 4-Chloro Maraviroc-d6 serves as the deuterated internal standard for the 4-Chloro (4-Desfluoro 4-Chloro) impurity in LC-MS/MS methods, enabling accurate quantitation with correction for matrix effects, recovery losses, and ionization variability across sample preparation and analysis [1]. The use of a stable isotope-labeled analog of the impurity itself, rather than a structurally dissimilar internal standard, provides the highest achievable accuracy and precision as recommended by FDA Bioanalytical Method Validation guidance. The unlabeled 4-Chloro Maraviroc standard (CAS 1391048-05-7) is used in parallel as the primary reference for retention time confirmation and system suitability testing .

Forced Degradation and Stability Studies for Maraviroc Drug Substance and Drug Product

Forced degradation studies are required to establish the degradation pathway of Maraviroc and to demonstrate that the analytical method is stability-indicating. Maraviroc is known to degrade under acidic and oxidative stress conditions, potentially generating the 4-Chloro impurity among others [1]. 4-Chloro Maraviroc-d6 enables accurate quantification of this impurity in stressed samples by isotopic dilution, ensuring that any degradation-related increase in the 4-Chloro impurity level is precisely measured against a known amount of the deuterated internal standard. This application is critical for establishing impurity specifications, shelf-life determinations, and ICH-compliant stability protocols.

Bioequivalence and Clinical Pharmacokinetic Studies Requiring Dual Analyte Monitoring

In bioequivalence studies comparing generic and innovator Maraviroc formulations, regulatory guidance may require monitoring of both the parent drug and key impurities or metabolites in biological matrices [1]. 4-Chloro Maraviroc-d6 supports these studies by enabling simultaneous LC-MS/MS quantification of Maraviroc (using Maraviroc-d6 as internal standard ) and the 4-Chloro impurity (using 4-Chloro Maraviroc-d6 as internal standard) in the same analytical run. This consolidated approach reduces instrument time, sample volume requirements, and method development effort compared to running two separate assays.

Quote Request

Request a Quote for 4-Chloro Maraviroc-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.